1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)-

Description

1.1 Chemical Structure and Properties

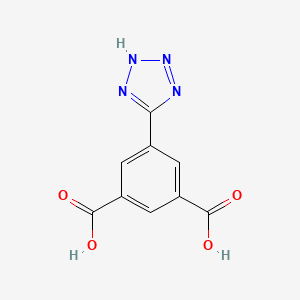

1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)- (CAS: 1010116-95-6) is a heterofunctional ligand featuring two carboxyl groups at the 1,3-positions of a benzene ring and a tetrazole moiety at the 5-position. Its molecular formula is C₉H₆N₄O₄, with a molecular weight of 234.17 g/mol . The compound exhibits high thermal stability and acts as a tridentate ligand, coordinating via carboxylate oxygen atoms and the tetrazole nitrogen, making it valuable in constructing metal-organic frameworks (MOFs) .

1.2 Synthesis The compound is synthesized via a cycloaddition reaction between 5-(cyanoamino)-1,3-benzenedicarboxylic acid and sodium azide in dimethylformamide (DMF) at 70–80°C, yielding 62–70% under optimized conditions . This method parallels the synthesis of other tetrazole derivatives, such as 5-amino-1H-tetrazole (Hatz), but differs in precursor selection .

1.3 Applications in MOFs

The ligand’s dual functionality (carboxylate and tetrazole) enables the formation of porous MOFs with applications in gas separation (e.g., acetylene/ethylene selectivity) and luminescence when coordinated with lanthanides like Eu³⁺ and Tb³⁺ . Its MOFs exhibit adjustable porosity and stability, critical for industrial adsorption processes .

Properties

IUPAC Name |

5-(2H-tetrazol-5-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4/c14-8(15)5-1-4(7-10-12-13-11-7)2-6(3-5)9(16)17/h1-3H,(H,14,15)(H,16,17)(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWRZMHRHNMHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)- involves the reaction of isophthalic acid with sodium azide under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the tetrazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for research and industrial use .

Chemical Reactions Analysis

1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)- has several scientific research applications:

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)- involves its ability to form stable complexes with metal ions and other molecules. The tetrazole ring and carboxylic acid groups provide multiple binding sites, allowing the compound to interact with various molecular targets. These interactions can influence biochemical pathways and cellular processes, making the compound valuable in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Isophthalic Acid Derivatives

- Coordination Behavior : Unlike OH-m-H₂bdc, which forms hydrogen-bonded networks, the tetrazole group in the target compound enhances metal-binding versatility, enabling 3D MOF architectures .

- Thermal Stability : Tetrazole-containing ligands generally exhibit higher thermal stability (>300°C) compared to hydroxylated analogs, favoring high-temperature applications .

Tetrazole-Containing Ligands

- Positional Isomerism : The 2-tetrazolyl isomer () forms distinct coordination modes compared to the 5-substituted derivative, impacting MOF dimensionality and pore size .

- Pharmacological Relevance : While Hatz is used in antihypertensive drugs (e.g., CV-11974 in ), the target compound’s carboxylates limit its pharmaceutical use but enhance MOF utility .

Heterocyclic Carboxylic Acids

- Coordination Flexibility : Tetrazoles (five-membered ring) provide stronger π-π interactions than triazoles, improving MOF stability .

- Gas Selectivity : MOFs derived from the target compound show superior acetylene/ethylene selectivity compared to triazole-based frameworks due to optimized pore chemistry .

Biological Activity

1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)-, also known as 5-(2H-tetrazol-5-yl)-1,3-benzenedicarboxylic acid, is an organic compound with the molecular formula C9H6N4O4. This compound has garnered attention due to its unique structural features and potential biological activities. The presence of the tetrazole ring distinguishes it from other benzenedicarboxylic acids and contributes to its interaction with biological systems.

The biological activity of this compound primarily involves its role as a ligand in the formation of metal-organic frameworks (MOFs). These frameworks exhibit unique luminescent and magnetic properties, which can be exploited for various applications in materials science and biology. The compound's interaction with metal ions leads to the formation of coordination polymers that can influence biochemical pathways and cellular responses.

Cytotoxic Activity

Recent studies have indicated that derivatives of 1,3-benzenedicarboxylic acid exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound, 5-(5-Amino-1H-tetrazol-1-yl)-1,3-benzenedicarboxylic acid (H2ATBDC), showed promising results in selectively targeting cancer cells while sparing normal cells. The IC50 values for HepG2 (human liver cancer) and MCF-7 (breast cancer) cell lines were notably lower compared to normal cell lines, indicating a potential for selective anticancer activity .

Biochemical Pathways

The compound's interaction with biological molecules suggests that it could modulate cellular functions such as apoptosis and cell cycle regulation. The cytotoxic mechanism appears to involve the induction of apoptotic pathways in cancer cells, leading to morphological changes consistent with programmed cell death .

Case Studies

- Cytotoxicity Assays : In a study assessing the cytotoxic effects of related compounds on HepG2 and MCF-7 cell lines, it was found that concentrations ranging from 6 to 250 µg/ml resulted in significant reductions in cell viability. The HepG2 cells exhibited a cell viability decrease to approximately 68% at higher concentrations, while MCF-7 cells showed a viability of around 78% .

- Metal-Organic Frameworks : Research on MOFs synthesized using derivatives of this compound demonstrated their potential in gas separation technologies. For example, a MOF based on H2ATBDC was shown to effectively separate acetylene from ethylene mixtures, highlighting its utility beyond biological applications .

Data Tables

| Compound Name | CAS Number | Molecular Formula | IC50 (HepG2) | IC50 (MCF-7) |

|---|---|---|---|---|

| H2ATBDC | 1010116-95-6 | C9H6N4O4 | ~42 µg/ml | ~100 µg/ml |

| DMEHE | Not specified | C16H22O4 | ~250 µg/ml | ~500 µg/ml |

Q & A

Basic: What synthetic methodologies are commonly employed for 1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)-, and how do reaction parameters influence yield?

Answer:

The compound is synthesized via cyclization reactions involving copper salts (e.g., CuCl₂), isophthalic acid derivatives, and tetrazole-forming reagents under varied conditions. Key parameters include:

- Solvent polarity : Acetonitrile or ethanol influences reaction kinetics and by-product formation .

- Temperature and pressure : Reflux (≈80–100°C) or high-pressure conditions (e.g., autoclave) enhance cyclization efficiency .

- Catalysts : Copper salts act as Lewis acids to facilitate tetrazole ring formation .

Typical yields range from 40–70%, with purity confirmed via HPLC or NMR. Optimizing solvent selection and catalyst loading can mitigate side reactions (e.g., incomplete cyclization).

Advanced: How can the tetrazole moiety’s stability be improved during synthesis?

Answer:

The tetrazole group is sensitive to oxidation and thermal degradation. Methodological improvements include:

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .

- Acidic conditions : Use glacial acetic acid to stabilize intermediates during cyclization (e.g., triethyl orthoformate-mediated reactions) .

- Post-synthetic purification : Column chromatography with silica gel or recrystallization in ethanol-water mixtures removes unstable by-products .

Monitoring reaction progress via in situ FT-IR (tracking C≡N stretch at ≈2100 cm⁻¹) ensures minimal degradation .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves coordination geometry and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₉H₆N₄O₄, MW 234.17) .

Advanced: How does this ligand’s coordination behavior influence metal-organic framework (MOF) topology?

Answer:

The ligand’s dual functionality (carboxylate and tetrazole) enables versatile coordination modes:

- Carboxylate groups : Bind metal ions (e.g., Zn²⁺, Cd²⁺) to form secondary building units (SBUs), such as tetranuclear clusters .

- Tetrazole group : Acts as a flexible linker, enabling interpenetrated or porous frameworks. For example, JUC-114 exhibits a (4,8)-connected flu topology due to Zn-OH-Zn SBUs .

- Topology prediction : Combine single-crystal XRD with software like TOPOS to analyze network connectivity. Adjusting pH (5–7) during synthesis controls deprotonation and SBU formation .

Advanced: How should researchers resolve contradictions in reported crystallographic data or synthetic yields?

Answer:

Discrepancies often arise from:

- Crystallization conditions : Varying solvent mixtures (DMF/H₂O vs. ethanol/H₂O) affect crystal packing. Reproduce conditions with strict humidity control .

- Reagent purity : Impurities in starting materials (e.g., isophthalic acid derivatives) lower yields. Use HPLC-grade reagents and validate via elemental analysis .

- Data validation : Cross-reference XRD data with CCDC databases and confirm hydrogen bonding via Hirshfeld surface analysis .

Basic: What are the primary research applications of this compound?

Answer:

- MOF construction : Serves as a multifunctional linker for luminescent or catalytic frameworks .

- Energetic materials : Tetrazole derivatives are precursors for high-energy-density compounds (e.g., explosives, propellants) .

- Biological probes : Functionalization at the carboxylic acid group enables conjugation with biomolecules for imaging studies .

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

Answer:

- Challenge : Polymorphism due to flexible tetrazole and carboxylate groups.

- Solutions :

Basic: How is the compound’s stability assessed under varying environmental conditions?

Answer:

- Thermal stability : TGA (N₂ atmosphere, 10°C/min) shows decomposition onset ≈250°C, with mass loss corresponding to CO₂ and N₂ release .

- Photostability : Expose to UV-Vis light (λ = 254 nm) and monitor via UV-spectroscopy; tetrazole rings may degrade after 48 hrs .

- Hydrolytic stability : Reflux in aqueous HCl (pH 2–4) for 24 hrs; carboxylate groups remain intact, but tetrazole may hydrolyze to amides .

Advanced: What computational tools predict the compound’s reactivity in coordination chemistry?

Answer:

- DFT calculations : Gaussian 09 at the B3LYP/6-31G* level models electron density distribution, identifying nucleophilic (tetrazole N atoms) and electrophilic (carboxylic acid C) sites .

- Molecular docking : AutoDock Vina simulates ligand-protein interactions, useful for drug design studies .

- Topological analysis : Use Materials Studio to simulate MOF porosity and gas adsorption capacity .

Advanced: How do steric effects from substituents influence the compound’s coordination modes?

Answer:

- Steric hindrance : Bulky substituents on the benzene ring restrict tetrazole rotation, favoring monodentate over bridging coordination.

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) enhance metal-carboxylate binding but reduce tetrazole basicity .

- Case study : In JUC-114, unsubstituted benzene allows tetrazole to adopt a μ₂-binding mode, forming 3D networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.